

molecular structure of 6-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B082555

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **6-Nitro-1,2,3,4-tetrahydroquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound built upon the privileged 1,2,3,4-tetrahydroquinoline (THQ) scaffold. The THQ core is a prominent feature in numerous natural products and pharmacologically active molecules, making its derivatives highly valuable in medicinal chemistry and materials science.[1][2][3] This guide provides a detailed examination of the molecular structure of the 6-nitro isomer, a key synthetic intermediate whose preparation requires careful control of regioselectivity. We will explore its three-dimensional conformation, the electronic influence of its substituents, definitive methods for its regioselective synthesis, and a comprehensive analysis of its spectroscopic signature for unambiguous identification. This document serves as a technical resource for researchers utilizing this molecule in synthetic chemistry and drug discovery programs.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Structure

The 1,2,3,4-tetrahydroquinoline (THQ) framework, consisting of a benzene ring fused to a saturated pyridine ring, is a cornerstone of heterocyclic chemistry. Its rigid, three-dimensional structure is present in a wide array of biologically active compounds, demonstrating activities

including antibacterial, anticancer, and anti-inflammatory properties.[2][4] The ability to introduce substituents at various positions on both the aromatic and aliphatic rings allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect of structure-activity relationship (SAR) studies in drug development.

6-Nitro-1,2,3,4-tetrahydroquinoline is a particularly important derivative. The introduction of a strong electron-withdrawing nitro group at the C6 position significantly alters the electron density of the aromatic ring and provides a versatile chemical handle for further transformations, most notably its reduction to a primary amine.[5] However, the synthesis of this specific isomer is non-trivial and requires a nuanced understanding of electrophilic aromatic substitution mechanisms.

Molecular Structure and Conformation

The fundamental identity of **6-Nitro-1,2,3,4-tetrahydroquinoline** is defined by its chemical composition, connectivity, and spatial arrangement.

Chemical Formula: C₉H₁₀N₂O₂[6] Molecular Weight: 178.19 g/mol [6] CAS Number: 14026-45-0[6][7]

Core Architecture

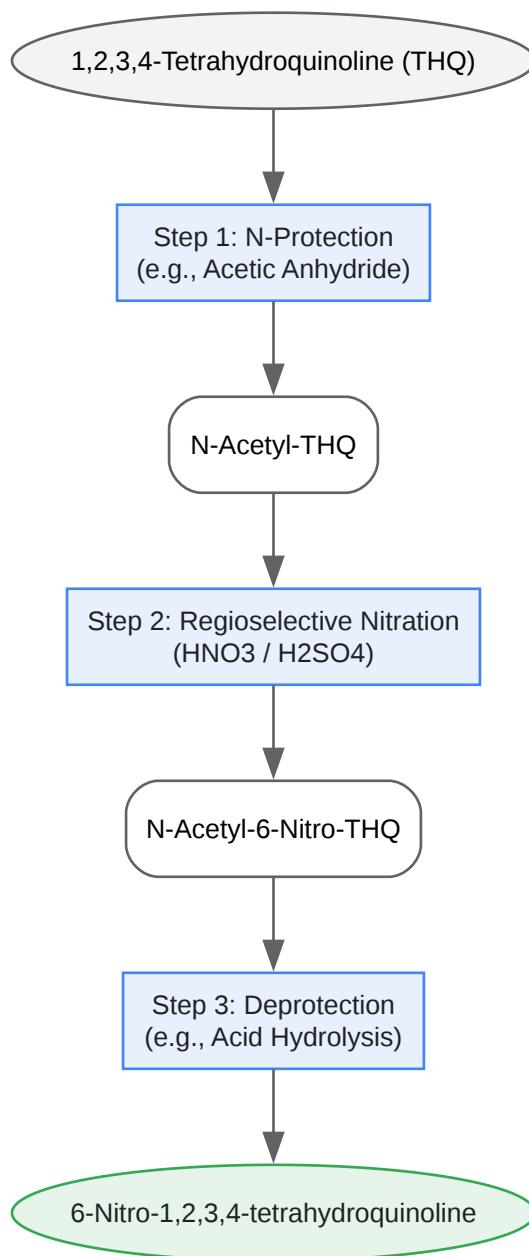
The molecule features a bicyclic system where a tetrahydropyridine ring is fused to a benzene ring. The nitro group (-NO₂) is attached at the C6 position of the aromatic ring, para to the nitrogen atom of the heterocyclic ring. This placement has profound electronic consequences, primarily the strong deactivation of the aromatic ring towards further electrophilic attack. The secondary amine at the N1 position remains a key site for nucleophilic and basic reactivity.

Caption: 2D structure of **6-Nitro-1,2,3,4-tetrahydroquinoline** with IUPAC numbering.

Three-Dimensional Conformation

The saturated six-membered ring of the THQ system is not planar. X-ray crystallography data for related compounds, such as 7-Nitro-1,2,3,4-tetrahydroquinoline, show that this ring typically adopts an envelope or half-chair conformation to minimize steric strain.[6][8] In the case of the 6-nitro isomer, the tetrahydropyridine ring is expected to exist in a similar puckered conformation, which is a critical factor for its interaction with biological macromolecules.

Synthesis: A Case Study in Regioselectivity


The direct nitration of 1,2,3,4-tetrahydroquinoline is complicated by the dual nature of the amino group. While the lone pair on the nitrogen atom makes it a powerful ortho-, para-directing activator for electrophilic aromatic substitution, the strongly acidic conditions required for nitration (e.g., $\text{HNO}_3/\text{H}_2\text{SO}_4$) lead to its protonation.^{[9][10]} The resulting ammonium cation is a strong deactivator and a meta-director, leading primarily to the 7-nitro and 5-nitro isomers.

The N-Protection Strategy: Gaining Control

To achieve regioselective synthesis of the 6-nitro isomer, the influence of the N1 nitrogen must be controlled. This is expertly accomplished by protecting the amine, for example, as an amide (N-acetyl or N-trifluoroacetyl). This strategy has two key effects:

- Neutralization: The amide is no longer basic and does not protonate under nitration conditions.
- Directing Group Modification: The N-acyl group remains an ortho-, para-director, but its steric bulk can influence the ortho/para ratio. The para position (C6) is sterically unhindered, making it the major site of electrophilic attack.^{[9][10]}

Subsequent deprotection of the amide group under basic or acidic conditions yields the desired **6-Nitro-1,2,3,4-tetrahydroquinoline**.^[10]

[Click to download full resolution via product page](#)

Caption: Workflow for the regioselective synthesis of 6-Nitro-THQ.

Experimental Protocol: Synthesis of 6-Nitro-THQ via N-Acetylation

This protocol is adapted from methodologies proven to achieve high regioselectivity for the 6-nitro isomer.[10]

Part A: Synthesis of N-Acetyl-1,2,3,4-tetrahydroquinoline

- Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C.
- Slowly add acetic anhydride (1.1 eq) and a base such as triethylamine (1.2 eq).
- Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction with water and perform a standard aqueous workup. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude N-acetyl-THQ is often of sufficient purity for the next step, or it can be purified by column chromatography.

Part B: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

- Cool a flask containing concentrated sulfuric acid to 0 °C.
- Slowly add the N-acetyl-THQ from Part A to the cold sulfuric acid with vigorous stirring.
- Prepare a nitrating mixture of fuming nitric acid in concentrated sulfuric acid and cool it to 0 °C.
- Add the nitrating mixture dropwise to the solution of N-acetyl-THQ, maintaining the temperature below 5 °C.
- Stir the reaction at 0 °C for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice and allow it to warm. The solid product should precipitate.
- Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. This yields **N-Acetyl-6-Nitro-1,2,3,4-tetrahydroquinoline**.

Part C: Deprotection to **6-Nitro-1,2,3,4-tetrahydroquinoline**

- Suspend the N-Acetyl-6-Nitro-THQ from Part B in a solution of aqueous hydrochloric acid (e.g., 6M HCl).
- Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
- Extract the product with a suitable organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the final compound by column chromatography on silica gel to obtain pure **6-Nitro-1,2,3,4-tetrahydroquinoline**.

Spectroscopic Characterization

Unambiguous identification of **6-Nitro-1,2,3,4-tetrahydroquinoline** relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR study is essential to confirm the 6-nitro substitution pattern and distinguish it from other isomers.[\[9\]](#)[\[10\]](#)

¹ H NMR	Approx. δ (ppm)	Multiplicity	Assignment
Aromatic	7.8 - 7.9	dd	H5
Aromatic	7.6 - 7.7	d	H7
Aromatic	6.5 - 6.6	d	H8
Aliphatic	3.3 - 3.4	t	C2-H ₂
Aliphatic	2.7 - 2.8	t	C4-H ₂
Aliphatic	1.9 - 2.0	m	C3-H ₂
Amine	~4.0 (broad)	s	N1-H

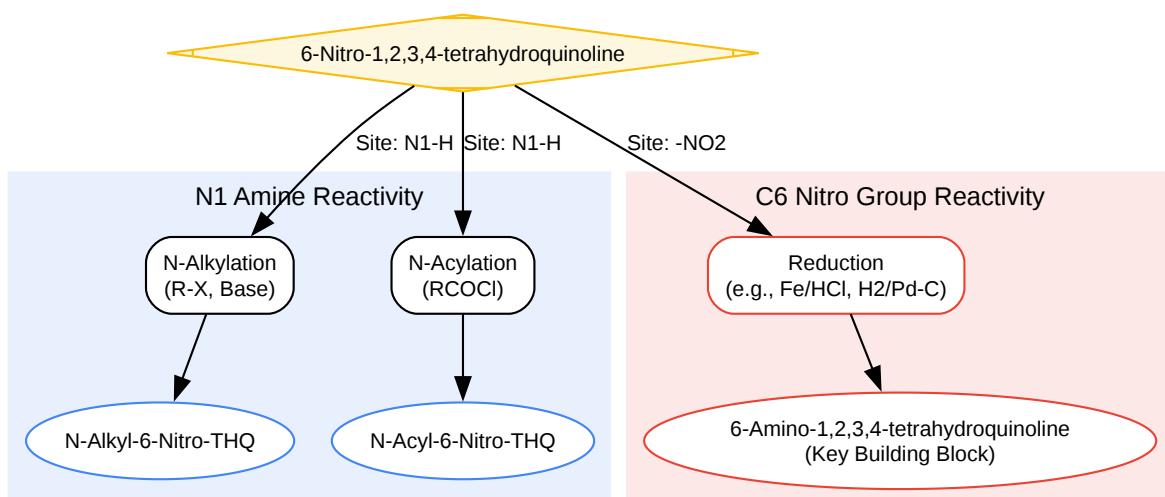
¹³ C NMR	Approx. δ (ppm)	Assignment
Aromatic	~151	C8a
Aromatic	~140	C6
Aromatic	~126	C5
Aromatic	~123	C7
Aromatic	~122	C4a
Aromatic	~114	C8
Aliphatic	~42	C2
Aliphatic	~27	C4
Aliphatic	~22	C3

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from studies on THQ nitro isomers and general principles.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

- N-H Stretch: A moderate, sharp peak around $3350\text{-}3400\text{ cm}^{-1}$ corresponding to the secondary amine.[13]
- C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm^{-1} .
- N-O Asymmetric Stretch: A very strong, characteristic band between $1550\text{-}1475\text{ cm}^{-1}$.[14]
- N-O Symmetric Stretch: A strong band between $1360\text{-}1290\text{ cm}^{-1}$.[14] The presence of the two strong N-O stretching bands is definitive for the nitro group.


Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), **6-Nitro-1,2,3,4-tetrahydroquinoline** is expected to show:

- Molecular Ion (M^+): A clear peak at $m/z = 178$, corresponding to the molecular weight of $C_9H_{10}N_2O_2$.^[6]
- Key Fragments: Common fragmentation pathways for aromatic nitro compounds include the loss of $\bullet NO_2$ ($m/z = M - 46$) and the loss of $\bullet O$ and $\bullet NO$ ($m/z = M - 16$ and $M - 30$). Fragmentation of the aliphatic ring is also expected.

Reactivity and Applications

The true value of **6-Nitro-1,2,3,4-tetrahydroquinoline** for a drug development professional lies in its potential for chemical modification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]
- 13. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [molecular structure of 6-Nitro-1,2,3,4-tetrahydroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082555#molecular-structure-of-6-nitro-1-2-3-4-tetrahydroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com